molecular formula C11H14BrFN2 B1528606 1-[(4-Bromo-3-fluorophenyl)methyl]piperazine CAS No. 1249436-04-1

1-[(4-Bromo-3-fluorophenyl)methyl]piperazine

Cat. No.: B1528606
CAS No.: 1249436-04-1
M. Wt: 273.14 g/mol
InChI Key: ACSSGWMCEDEMSM-UHFFFAOYSA-N
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Description

1-[(4-Bromo-3-fluorophenyl)methyl]piperazine is an organic compound that belongs to the class of piperazine derivatives It features a piperazine ring substituted with a 4-bromo-3-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromo-3-fluorophenyl)methyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-3-fluorobenzyl chloride and piperazine.

    Nucleophilic Substitution Reaction: The 4-bromo-3-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromo-3-fluorophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The fluorine atom can be reduced under specific conditions to yield a hydrogen atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents like DMF or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon under hydrogen atmosphere.

Major Products:

    Nucleophilic Substitution: Products include azido derivatives or thiol-substituted compounds.

    Oxidation: Products include alcohols or ketones.

    Reduction: Products include de-fluorinated derivatives.

Scientific Research Applications

1-[(4-Bromo-3-fluorophenyl)methyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of central nervous system (CNS) active drugs.

    Biological Studies: The compound is used in studies to understand the interaction of piperazine derivatives with various biological targets, including receptors and enzymes.

    Industrial Applications: It is used as an intermediate in the production of agrochemicals and other fine chemicals.

Comparison with Similar Compounds

    1-[(4-Fluorophenyl)methyl]piperazine: Lacks the bromine substituent, which may affect its reactivity and biological activity.

    1-[(4-Bromophenyl)methyl]piperazine: Lacks the fluorine substituent, which can influence its pharmacokinetic properties.

    1-[(4-Chloro-3-fluorophenyl)methyl]piperazine: Similar structure with a chlorine substituent instead of bromine, potentially altering its chemical and biological properties.

Uniqueness: 1-[(4-Bromo-3-fluorophenyl)methyl]piperazine is unique due to the presence of both bromine and fluorine substituents, which can enhance its reactivity and selectivity in chemical reactions and biological interactions. This dual substitution pattern can provide a balance between lipophilicity and electronic effects, making it a valuable compound in drug design and synthesis.

Properties

IUPAC Name

1-[(4-bromo-3-fluorophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFN2/c12-10-2-1-9(7-11(10)13)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSSGWMCEDEMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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